2-Mercaptoethyl ether

Polymer Chemistry Aerospace Materials Thermal Stability

Procure 2-Mercaptoethyl ether (CAS 2150-02-9) for mission-critical applications where alternative dithiols fail. Its ether linkage ensures superior thermal stability in aerospace sealants (28% tensile loss at 160°C) and precise electrochemical behavior for advanced sensors. Ideal for photostabilizing high-brightness BCTMP pulps and engineering renewable polymers. Standard purity ≥95%.

Molecular Formula C4H10OS2
Molecular Weight 138.3 g/mol
CAS No. 2150-02-9
Cat. No. B1293525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoethyl ether
CAS2150-02-9
Molecular FormulaC4H10OS2
Molecular Weight138.3 g/mol
Structural Identifiers
SMILESC(CS)OCCS
InChIInChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2
InChIKeyCNDCQWGRLNGNNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoethyl ether (CAS 2150-02-9): A Bifunctional Dithiol for Polymer Crosslinking, Self-Assembly, and Electrochemical Sensing


2-Mercaptoethyl ether (bis(2-mercaptoethyl) ether, 2,2'-oxydiethanethiol), with the molecular formula C₄H₁₀OS₂ and a molecular weight of 138.3 g/mol [1], is a telechelic dithiol compound characterized by two terminal thiol (-SH) groups separated by a central ether (-O-) linkage . Its bifunctional structure facilitates diverse applications, including acting as a chain-transfer agent in polymerization [2], a crosslinking agent in rubber and plastics , and a building block for advanced materials like polythioether sealants [3] and self-assembled monolayers [4].

2-Mercaptoethyl ether (CAS 2150-02-9): Critical Distinctions from Other Dithiols in Polymerization, Thermal Stability, and Surface Chemistry


While many dithiols share the common feature of two -SH groups, substituting 2-mercaptoethyl ether with a generic alternative can lead to significant performance deviations. The central ether linkage in 2-mercaptoethyl ether imparts distinct reactivity and solubility characteristics compared to simple alkanedithiols (e.g., 1,6-hexanedithiol) [1], directly influencing the thermal stability [2] and mechanical properties [3] of resulting polymers. Furthermore, its specific molecular structure governs unique electrochemical behavior [4] and its effectiveness as a photostabilizer [5], making it a non-interchangeable reagent in specialized applications.

Quantitative Differentiation of 2-Mercaptoethyl ether (CAS 2150-02-9) in Material Performance and Reaction Kinetics


Superior Thermal Stability Retention in Polythioether Sealants Under Aging Conditions

In a study comparing polythioether sealants synthesized from various dithiols and diethylene glycol divinyl ether (DGDE), the sealant derived from 2,2'-oxydiethanethiol (2-mercaptoethyl ether) demonstrated the best thermal stability. After hot air aging at 160°C for 100 hours, its tensile strength decreased by only 28% [1]. In contrast, the sealant synthesized from 1,6-hexanedithiol, while exhibiting a higher initial tensile strength of 5.84 MPa [1], showed a greater relative loss in tensile strength under the same aging conditions, indicating lower thermal resilience.

Polymer Chemistry Aerospace Materials Thermal Stability

Enhanced Photostabilization Efficacy in Lignocellulosic Materials Compared to Monothiols

An investigation into the photostabilizing effects of mercapto-stabilizers on high-brightness bleached chemithermomechanical pulps (BCTMP) identified 2,2'-oxydiethanethiol as the most effective reagent for freshly impregnated handsheets [1]. The study directly compared it with 2,2'-thiodiethanol and 2,2'-dithiodiethanol. While the dithiol additives were generally more effective than monothiols in photostabilization, 2,2'-oxydiethanethiol (3) was distinctly superior among the tested compounds, demonstrating its unique efficacy as a photostabilizer [1].

Materials Science Paper Chemistry Photostabilization

Quantifiable Electrochemical Dimerization Kinetics for Surface Modification Applications

Voltammetric analysis of 2-mercaptoethyl ether adsorbed on a mercury electrode revealed a specific electrochemical mechanism involving a monoelectronic exchange followed by a fast, reversible dimerization reaction [1]. This quantitative understanding of its surface electrodimerization kinetics, including the determination of rate constants and the reversible nature of the process, provides a predictable and tunable platform for creating self-assembled monolayers (SAMs) [1]. Such detailed kinetic characterization is often lacking for other dithiols, making 2-mercaptoethyl ether a preferred choice for applications requiring precise control over surface functionalization.

Electrochemistry Surface Science Kinetics

Controlled Polymer Architecture in Thiol-Ene Copolymerization with Limonene

In the synthesis of renewable polymers from limonene, the use of 2-mercaptoethyl ether as a comonomer allowed for the production of high molecular weight products when an AIBN initiator was employed, demonstrating its effectiveness in controlling polymer chain growth [1]. While a direct quantitative comparison with other dithiols is not provided in this study, the resulting polymers exhibited a Mark-Houwink parameter (α) between 0.14 and 0.26, indicating a dense coil molecular shape in a good solvent [1]. This suggests a specific and predictable architectural outcome that may differ from polymers made with alternative dithiols.

Polymer Synthesis Renewable Resources Thiol-Ene Chemistry

High-Value Application Scenarios for 2-Mercaptoethyl ether (CAS 2150-02-9) Based on Verified Performance Data


High-Temperature Aerospace Sealants Requiring Long-Term Thermal Endurance

For formulating advanced polythioether sealants used in aircraft fuel tanks and other critical aerospace components, 2,2'-oxydiethanethiol should be the dithiol of choice. Evidence shows that sealants synthesized with this compound exhibit superior thermal stability retention, with tensile strength decreasing by only 28% after 100 hours at 160°C [1]. This performance directly addresses the stringent requirements for materials that must maintain integrity under prolonged high-temperature exposure.

Precision Electrochemical Sensors and Surface-Modified Electrodes

Researchers developing electrochemical sensors or seeking to create well-defined self-assembled monolayers (SAMs) on metal surfaces should utilize 2-mercaptoethyl ether. Its electrochemistry on mercury is rigorously characterized, revealing a monoelectronic exchange followed by a fast, reversible dimerization [2]. This level of kinetic detail enables precise control over surface coverage and film structure, which is crucial for optimizing sensor sensitivity and selectivity.

Photostabilization of High-Yield Mechanical Pulps and Lignocellulosic Materials

In the paper and pulp industry, where preventing brightness reversion (yellowing) is a key quality metric, 2,2'-oxydiethanethiol offers a significant advantage. Comparative studies have shown it to be the most effective photostabilizing reagent among tested mercapto-stabilizers for high-brightness bleached chemithermomechanical pulps (BCTMP) [3]. Its use can lead to superior long-term color stability in paper products, reducing the need for optical brighteners or bleaching agents.

Synthesis of Controlled-Architecture Polymers from Renewable Monomers

When designing new polymers from renewable resources like limonene, incorporating 2-mercaptoethyl ether as a comonomer can provide a predictable pathway to high molecular weight products with a defined molecular shape. The resulting copolymers exhibit a Mark-Houwink α parameter of 0.14-0.26, indicative of a dense coil conformation in solution [4]. This level of architectural control is valuable for tuning the rheological and mechanical properties of bio-based polymers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Mercaptoethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.